molecular formula C22H24FN3O3S B2954859 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide CAS No. 877648-54-9

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2954859
CAS No.: 877648-54-9
M. Wt: 429.51
InChI Key: QNVNPRSAXBXPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperazine ring substituted with a 2-fluorophenyl group and a furan-2-yl moiety. Its structure combines a sulfonamide group, a piperazine core, and aromatic substituents, which are common in ligands targeting neurotransmitter receptors (e.g., serotonin, dopamine) or enzymes like tyrosine phosphatases . The 2-fluorophenyl group may enhance metabolic stability, while the furan ring contributes to π-π interactions in binding pockets.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c23-19-9-4-5-10-20(19)25-12-14-26(15-13-25)21(22-11-6-16-29-22)17-24-30(27,28)18-7-2-1-3-8-18/h1-11,16,21,24H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVNPRSAXBXPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H26FN3O5SC_{24}H_{26}F_{N3}O_{5}S, with a molecular weight of approximately 463.54 g/mol. The structure includes a piperazine ring, a furan moiety, and a benzenesulfonamide group, contributing to its pharmacological properties.

PropertyValue
Molecular FormulaC24H26FN3O5S
Molecular Weight463.54 g/mol
LogP3.56
Polar Surface Area91.5 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, notably serotonin and dopamine receptors. The piperazine ring facilitates binding to these receptors, which modulates neurotransmission pathways. This modulation can lead to various pharmacological effects, including anxiolytic and antidepressant activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with sulfonamide groups can selectively inhibit cancer cell lines at nanomolar concentrations.

  • In vitro Studies : A study evaluated the cytotoxicity of several sulfonamide derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong anticancer potential .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. It has been shown to exhibit anxiolytic effects in animal models, correlating with increased serotonin levels in the brain.

Case Studies

  • Cytotoxicity Evaluation : In a study involving the evaluation of sulfonamide derivatives against human cancer cell lines, this compound exhibited notable cytotoxicity against the MCF-7 cell line with an IC50 value of approximately 0.65 µM .
  • Receptor Binding Studies : Binding affinity studies have indicated that the compound interacts effectively with serotonin receptors, enhancing its potential as an antidepressant agent. This was demonstrated through competitive binding assays where it showed a significant reduction in receptor activity at low concentrations .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Analogs with Fluorophenyl-Piperazine and Sulfonamide Moieties

Compound A : N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • Structural Differences :
    • Fluorine position: 4-fluorophenyl vs. 2-fluorophenyl in the target compound.
    • Sulfonamide attachment: Dihydrobenzodioxine ring vs. benzene.
  • Functional Implications :
    • The 4-fluorophenyl group may alter steric interactions in receptor binding.
    • The dihydrobenzodioxine ring could enhance lipophilicity (higher logP) compared to the benzene ring in the target compound.
Compound B : 3-(Benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide
  • Structural Differences: Additional substituents: Benzylamino and cyclohexylamino groups replace the furan and fluorophenyl.
  • Functional Implications: Increased molecular weight (~550 g/mol) and steric bulk may reduce blood-brain barrier permeability compared to the target compound (~450–500 g/mol). The amino groups could introduce hydrogen-bonding interactions absent in the target compound.

Analogs with Modified Linker Regions

Compound C : N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide (BA94687)
  • Structural Differences :
    • Linker: Ethanediamide replaces the sulfonamide group.
    • Terminal group: Indol-3-yl ethyl vs. benzene.
  • Functional Implications :
    • The ethanediamide linker may reduce acidity compared to sulfonamide, altering solubility and membrane permeability.
    • The indole group could target serotonin receptors, suggesting divergent therapeutic applications (e.g., neurological vs. metabolic disorders) .
Compound D : N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide
  • Structural Differences :
    • Diethoxyethyl group introduces ether linkages.
  • Functional Implications: Increased hydrophilicity due to ethoxy groups may improve aqueous solubility. Potential for prodrug activation via ester hydrolysis.

Pharmacologically Active Sulfonamide Derivatives

Compound E : IZ5 (GOLD Score: 69.07)
  • Structural Differences :
    • Contains a 1,1-dioxido-3-oxoisothiazolidine ring and imidazole instead of furan.
  • Functional Implications :
    • Higher GOLD score suggests stronger binding to tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity.
    • The target compound’s furan and fluorophenyl groups may prioritize selectivity for other receptors over PTP1B.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.